5-(Quinolin-8-ylmethyl)thiazol-2-amine
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Overview
Description
5-(Quinolin-8-ylmethyl)thiazol-2-amine is a heterocyclic compound that contains both a quinoline and a thiazole ring. The quinoline ring is a fused aromatic system consisting of a benzene ring and a pyridine ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-ylmethyl)thiazol-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors. One common method is the condensation of 8-quinolinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring under acidic conditions . Another approach involves the use of quinoline-8-methylamine and 2-bromoacetylthiazole in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-8-ylmethyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted quinoline and thiazole derivatives.
Scientific Research Applications
5-(Quinolin-8-ylmethyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Quinolin-8-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
5-(Quinolin-8-ylmethyl)thiazol-2-amine: Unique due to the presence of both quinoline and thiazole rings, offering a combination of properties from both heterocycles.
Quinoline derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
This compound stands out due to its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H11N3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-(quinolin-8-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)7-10-4-1-3-9-5-2-6-15-12(9)10/h1-6,8H,7H2,(H2,14,16) |
InChI Key |
CVDKINDUGVBGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC3=CN=C(S3)N)N=CC=C2 |
Origin of Product |
United States |
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